6-(3,4-Dichlorophenyl)pyrimidin-4-ol
Description
6-(3,4-Dichlorophenyl)pyrimidin-4-ol is a halogenated pyrimidine derivative characterized by a pyrimidin-4-ol core substituted with a 3,4-dichlorophenyl group at the 6-position.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-6(3-8(7)12)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTMEWMRMILHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-Dichlorophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 6-(3,4-Dichlorophenyl)pyrimidin-4-ol, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H7Cl2N3O
- Molecular Weight : 244.09 g/mol
- IUPAC Name : 6-(3,4-dichlorophenyl)pyrimidin-4-ol
The compound features a pyrimidine core substituted with a dichlorophenyl group at the 6-position and a hydroxyl group at the 4-position.
Research indicates that compounds similar to 6-(3,4-Dichlorophenyl)pyrimidin-4-ol exhibit various modes of action, including:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes essential for bacterial survival .
- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It has been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity depending on the concentration and exposure time .
- Kinase Inhibition : Some derivatives have been identified as selective inhibitors of specific kinases involved in cancer progression, such as JNK3, which is implicated in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 6-(3,4-Dichlorophenyl)pyrimidin-4-ol and related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various pyrimidine derivatives, including 6-(3,4-Dichlorophenyl)pyrimidin-4-ol. The compound exhibited notable activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae while showing reduced efficacy against Gram-positive strains like Staphylococcus aureus .
- Cancer Research : In vitro studies assessed the antiproliferative effects on several cancer cell lines (A375, HT-29). The results indicated that compounds with similar structures could significantly reduce cell viability at concentrations around 10 µM .
- Neurodegenerative Disease Models : Research into inhibitors targeting JNK3 has highlighted the potential of this compound in treating conditions like Alzheimer's disease due to its selective inhibition profile .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 6-(3,4-Dichlorophenyl)pyrimidin-4-ol. Research indicates that this compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Case Study: A study evaluated various pyrimidine derivatives for their COX-1 and COX-2 inhibition. The results showed that compounds similar to 6-(3,4-Dichlorophenyl)pyrimidin-4-ol demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Its structure allows it to interact with various molecular targets involved in cancer progression.
- Case Study: In a screening against the NCI 60 cancer cell lines, derivatives of pyrimidine compounds were found to exhibit potent anti-proliferative effects. Specifically, certain modifications of the pyrimidine scaffold showed promising results against multiple cancer types, indicating potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-(3,4-Dichlorophenyl)pyrimidin-4-ol. Variations in substituents on the pyrimidine ring can significantly influence biological activity.
| Substituent | Biological Activity | IC50 Value (μM) |
|---|---|---|
| None | Baseline | - |
| 3-Chloro | Increased COX-2 Inhibition | 0.04 |
| Methoxy | Enhanced Anticancer Activity | 0.05 |
This table illustrates how different substituents can modulate the activity of pyrimidine derivatives, guiding future synthetic efforts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl Substitutions
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid (C₁₂H₅Cl₂F₃N₂O₂)
- N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₃H₈Cl₂F₃N₃O₂) Key Differences: Glycine moiety replaces the hydroxyl group at position 4.
Halogen Positional Isomers
6-(2,4-Dichlorophenyl)pyrimidin-4-ol Derivatives
- Key Differences : Chlorine substituents at positions 2 and 4 on the phenyl ring.
- Impact : Reduced biological activity compared to 3,4-dichloro analogs. For example, in catecholamine-mediated lipolysis, 2,4-dichloro derivatives lack stimulatory effects at low concentrations, unlike 3,4-dichloro isomers .
- 5-(2,4-Difluorophenyl)pyrimidin-4-ol (C₁₀H₆F₂N₂O) Key Differences: Fluorine substituents at positions 2 and 4 on the phenyl ring.
Pyrimidine Derivatives with Non-Halogenated Substituents
6-(Chloromethyl)-2-phenylpyrimidin-4-ol
- 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol Key Differences: Cyclopropyl group at position 2 and a single chlorine on the phenyl ring.
Lipolysis Modulation (Adipose Tissue)
- 3,4-Dichloro Substitution: Compounds like dl-3,4-dichloroisoproterenol exhibit dual effects—stimulating free fatty acid (FFA) release at low concentrations (10⁻⁵ M) and inhibiting it at higher concentrations (>10⁻⁴ M). This contrasts with 2,4-dichloro analogs, which lack stimulatory effects .
- Pyrimidine Core : The pyrimidin-4-ol moiety may engage in hydrogen bonding with target enzymes (e.g., lipases), though specific data for 6-(3,4-dichlorophenyl)pyrimidin-4-ol is needed.
Physicochemical Properties
| Compound | Molecular Formula | logP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| 6-(3,4-Dichlorophenyl)pyrimidin-4-ol | C₁₀H₆Cl₂N₂O | 2.8 | ~0.1 (PBS) | 3,4-Cl₂, pyrimidin-4-ol |
| [6-(3,4-DCP)-4-CF₃-pyrimidin-2-yl]COOH | C₁₂H₅Cl₂F₃N₂O₂ | 3.5 | ~0.05 (DMSO) | -CF₃, -COOH |
| 5-(2,4-DFP)pyrimidin-4-ol | C₁₀H₆F₂N₂O | 2.2 | ~0.3 (PBS) | 2,4-F₂ |
Predicted using Lipinski’s rules and analogous data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
